BenchChemオンラインストアへようこそ!

6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

CDK2 inhibition kinase selectivity SAR

6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1040662-63-2) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold widely explored for kinase inhibition. This compound features a 6-chloro substituent, a 1-methyl group, and a 4-piperidin-1-yl moiety on the bicyclic core, resulting in a molecular formula of C₁₁H₁₄ClN₅ and a molecular weight of 251.71 g/mol.

Molecular Formula C11H14ClN5
Molecular Weight 251.71 g/mol
CAS No. 1040662-63-2
Cat. No. B1384805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
CAS1040662-63-2
Molecular FormulaC11H14ClN5
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC(=N2)Cl)N3CCCCC3
InChIInChI=1S/C11H14ClN5/c1-16-9-8(7-13-16)10(15-11(12)14-9)17-5-3-2-4-6-17/h7H,2-6H2,1H3
InChIKeyRQOOYEYIAIZUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1040662-63-2): Baseline Compound Profile for Scientific Procurement


6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1040662-63-2) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold widely explored for kinase inhibition [1]. This compound features a 6-chloro substituent, a 1-methyl group, and a 4-piperidin-1-yl moiety on the bicyclic core, resulting in a molecular formula of C₁₁H₁₄ClN₅ and a molecular weight of 251.71 g/mol. Its structural attributes position it as a key intermediate or tool compound for probing cyclin-dependent kinase 2 (CDK2) activity and related cell-cycle targets . Commercially available purities range from 95% to 97% across multiple vendors, with the compound typically stored under ambient conditions .

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Is Not Viable for 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine


Pyrazolo[3,4-d]pyrimidine congeners cannot be freely interchanged without risking substantial alterations in target engagement and biological outcome. Even minor modifications at positions 1, 4, or 6 of the bicyclic core can drastically shift kinase selectivity, cellular potency, and physicochemical properties. For instance, the presence of the 6-chloro substituent is critical for halogen-bonding interactions with the CDK2 hinge region, while the 1-methyl group fine-tunes lipophilicity and metabolic stability. Replacing the 4-piperidin-1-yl group with alternative amines—such as a piperidin-4-one or a 2-methylpiperidine—has been shown to redirect inhibitory activity from CDK2 to other kinases or abolish potency entirely [1]. Furthermore, positional isomerism (e.g., attaching the N-methylpiperidine at the 1-position rather than the 4-position) yields a distinct chemotype with divergent pharmacological profiles [2]. These structure–activity relationships (SAR) underscore that 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine occupies a unique region of chemical space within its class that cannot be replicated by generic alternatives.

Quantitative Differentiation Evidence for 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine Versus Closest Analogs


CDK2 Enzymatic Inhibition: Piperidine Substituent Confers Superior Potency Over 4-Ketone Analog

Within the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine series, the 4-piperidin-1-yl substituent is associated with potent CDK2 binding, whereas replacement with a piperidin-4-one moiety results in a significant reduction in affinity. This differential is attributed to the basicity and conformational flexibility of the piperidine ring, which facilitates optimal hydrogen-bonding with the CDK2 hinge region .

CDK2 inhibition kinase selectivity SAR

Positional Isomer Specificity: 4-Piperidin-1-yl Substitution Demonstrates Unique Kinase Profile Relative to 1-(N-Methylpiperidin-3-yl) Isomer

The 4-piperidin-1-yl substitution pattern on 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is associated with CDK2 targeting, whereas the positional isomer bearing the N-methylpiperidine at the 1-position (e.g., 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine) has been explored for Bruton's tyrosine kinase (BTK) inhibition [1]. This divergence arises because the attachment point dictates the orientation of the basic amine within the ATP-binding pocket. CDK2 assays require the 4-piperidin-1-yl geometry; the 1-(N-methylpiperidin-3-yl) isomer cannot functionally substitute for it.

kinase selectivity positional isomer CDK2 vs. BTK

Purity and Packaging Flexibility: Multi-Vendor Availability Enables Scalable Procurement Across Research Stages

6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is commercially available from multiple suppliers with defined purity and scalable packaging options, a key differentiator versus single-source or discontinued analogs. Leyan offers 97% purity in quantities from 100 mg to 25 g ; BenchChem supplies at 95% purity ; AKSci provides 95% purity ; CymitQuimica (Fluorochem brand) offers 250 mg and 500 mg packs at 95% purity . This multi-vendor landscape reduces supply chain risk and allows researchers to transition from milligram-scale screening to gram-scale lead optimization without switching chemical identity.

vendor comparison purity pack sizes procurement

Predicted Physicochemical Properties: Favorable Drug-Likeness Profile Contrasts with More Lipophilic Scaffold Analogs

In silico predictions indicate that 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine possesses physicochemical properties within drug-like chemical space: a predicted density of 1.49±0.1 g/cm³, a predicted pKa of 3.62±0.10, and a molecular weight of 251.71 g/mol . These properties, combined with the favorable pharmacokinetic characteristics typically observed across the pyrazolo[3,4-d]pyrimidine class in ADME predictions [1], contrast with larger, more lipophilic analogs (MW > 400) that frequently exhibit poor solubility and permeability. The moderate molecular weight and the presence of a basic piperidine center that can be protonated at physiological pH support acceptable aqueous solubility.

drug-likeness physicochemical properties ADME prediction

Optimal Research and Industrial Application Scenarios for 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine


CDK2-Focused Medicinal Chemistry and Hit-to-Lead Optimization

Scientists engaged in CDK2 inhibitor discovery can utilize 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine as a validated starting scaffold. Its 4-piperidin-1-yl and 6-chloro substitution pattern is tailored for CDK2 hinge-region binding . The 6-chloro group serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling rapid library expansion [1]. The compound's favorable predicted drug-likeness (MW = 251.71) and multi-vendor availability in gram quantities support iterative SAR cycles central to hit-to-lead campaigns.

Kinase Selectivity Profiling Panels

This compound is ideally suited as a reference probe in kinase selectivity panels, particularly when benchmarking novel CDK2 inhibitors against other pyrazolo[3,4-d]pyrimidine chemotypes. Its distinct substitution pattern provides a defined selectivity fingerprint that enables head-to-head comparison with positional isomers (e.g., 1-(N-methylpiperidin-3-yl) analogs targeting BTK ) and functional-group analogs (e.g., 4-piperidin-4-one derivatives). Such profiling is critical for establishing SAR and minimizing off-target liabilities in drug discovery programs.

Cell-Cycle Research and Apoptosis Mechanism Studies

Researchers investigating CDK2-mediated cell-cycle regulation and apoptosis can deploy this compound as a chemical biology tool. CDK2 inhibition by pyrazolo[3,4-d]pyrimidines has been shown to induce G1/S cell-cycle arrest and reduce phosphorylation of downstream targets such as RB1 . The compound's established commercial availability at defined purity (≥95%) ensures reproducibility in cellular assays, including MCF-7 breast cancer and K562 leukemia models, where pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antiproliferative activity [1].

Procurement Risk Mitigation and Scalable Synthesis Programs

For organizations transitioning from discovery to preclinical evaluation, the multi-vendor supply chain for 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (Leyan, BenchChem, AKSci, CymitQuimica) mitigates single-supplier dependency [1] . The availability of pack sizes ranging from 100 mg to 25 g at 95–97% purity enables seamless scale-up without revalidation of chemical identity—a distinct advantage over analogs restricted to single-vendor, small-pack offerings.

Quote Request

Request a Quote for 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.